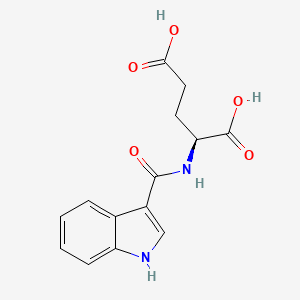

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid

Beschreibung

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is a glutamic acid derivative featuring an indole-3-carboxamido substitution at the α-position of the pentanedioic acid backbone. The indole moiety, a bicyclic aromatic structure, confers unique physicochemical properties, including enhanced binding interactions with hydrophobic pockets in biological targets. This compound is structurally analogous to ligands targeting glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer and tumor-associated neovasculature . Its pentanedioic acid core mimics endogenous substrates like N-acetyl-L-aspartyl-L-glutamate (NAAG), enabling competitive inhibition of GCPII enzymatic activity .

Eigenschaften

Molekularformel |

C14H14N2O5 |

|---|---|

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

(2S)-2-(1H-indole-3-carbonylamino)pentanedioic acid |

InChI |

InChI=1S/C14H14N2O5/c17-12(18)6-5-11(14(20)21)16-13(19)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |

InChI-Schlüssel |

RYVXDWPGHDPCHJ-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode zur Synthese von Indolderivaten ist die Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen umfasst . Ein weiterer Ansatz ist die Cyclisierung von substituierten Anilinen mit cyclischen oder acyclischen Ketonen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Indolderivaten setzt häufig katalytische Prozesse ein, um Ausbeute und Selektivität zu verbessern. So kann die Verwendung von Palladium-katalysierten Reaktionen die Bildung von Indolringen aus Anilin-Derivaten erleichtern . Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, entscheidend für die Skalierung der Synthese auf industrielles Niveau.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-2-(1H-Indol-3-carboxamido)pentandisäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolring kann oxidiert werden, um Indol-3-carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der C-3-Position.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Indolderivate, die eine Reihe von biologischen Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-2-(1H-Indol-3-carboxamido)pentandisäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indolring kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. So können Indolderivate als Inhibitoren von Proteinkinasen wirken, die eine wichtige Rolle in zellulären Signalwegen spielen. Darüber hinaus kann die Verbindung mit DNA und RNA interagieren und die Genexpression und Proteinsynthese beeinflussen.

Wirkmechanismus

The mechanism of action of (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs Targeting PSMA/GCPII

Key Compounds :

Comparison :

- Common Features : All share a pentanedioic acid backbone and ureido/amide linkages critical for PSMA/GCPII binding.

- Divergences : Substituents (e.g., iodobenzyl in GPI, chelators in DUPA analogs) dictate applications: GPI and DUPA derivatives prioritize imaging/therapy, while ZJ-43 focuses on enzymatic inhibition. The indole group in (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid may enhance hydrophobic interactions compared to aliphatic chains in ZJ-43 or DUPA .

Functional Derivatives with Modified Backbones

Key Compounds :

Comparison :

- Functional Roles : Carglumic acid and Valylglutamic acid highlight metabolic roles of pentanedioic acid derivatives, contrasting with PSMA-targeted analogs. C18-Glu and its isosteres demonstrate structural tuning for material science applications, emphasizing physical over biological properties .

Indole-Containing Analogs

Key Compounds :

Comparison :

- Indole Positioning : The carboxamido group in this compound enables direct hydrogen bonding with PSMA’s active site, whereas indole-methyl or acetyl variants lack this precision .

Biologische Aktivität

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its role as a farnesyltransferase inhibitor and its implications in antimicrobial activity.

Chemical Structure and Synthesis

This compound is classified under indole derivatives, which are known for their diverse biological properties. The synthesis of this compound often involves multi-step chemical reactions that can include the use of various reagents and catalysts to achieve the desired structure.

Table 1: Synthesis Overview

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| 1 | Indole, Pentanedioic acid | Reflux | 85% |

| 2 | Amine coupling agents | Room temperature | 90% |

| 3 | Purification (e.g., recrystallization) | Varies | 95% |

Biological Activity

The biological evaluation of this compound has demonstrated significant potential as a farnesyltransferase inhibitor (FTI). Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, which plays a crucial role in cell signaling pathways related to cancer proliferation.

Farnesyltransferase Inhibition

Studies have shown that derivatives of pentanedioic acid exhibit varying degrees of inhibition against farnesyltransferase. For instance, one study identified a derivative with an IC50 value of 0.0029 μM, indicating potent inhibitory activity . The structure-activity relationship analysis suggests that modifications to the indole moiety can enhance inhibitory effects.

Antimicrobial Activity

In addition to its role as an FTI, this compound has been evaluated for its antimicrobial properties. Research indicates that certain indole derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, compounds structurally similar to this compound have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives in treating infections and cancer:

- Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the efficacy of indole derivatives against MRSA.

- Findings : Compounds exhibited MIC values ranging from 0.25 µg/mL to >32 µg/mL, with specific structural features correlating with increased activity.

- Case Study 2: Cancer Cell Line Inhibition

- Objective : Assess antiproliferative effects on cancer cell lines.

- Findings : Indole derivatives demonstrated significant growth inhibition in various cancer cell lines, suggesting their utility in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that modifications at specific positions on the indole ring can significantly influence biological activity. For instance:

- Halogen Substitution : Enhances antimicrobial activity.

- Alkyl Chain Length : Affects farnesyltransferase inhibition potency.

Table 2: Summary of SAR Findings

| Modification | Biological Effect |

|---|---|

| Halogen at C5 | Increased anti-MRSA activity |

| Longer alkyl chains | Enhanced FTI potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.